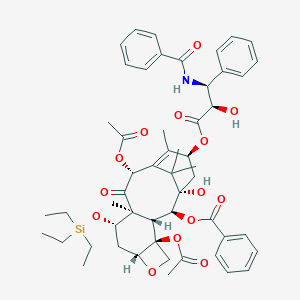

7-O-(Triethylsilyl) Paclitaxel

Overview

Description

7-O-(Triethylsilyl) Paclitaxel is a derivative of Paclitaxel, which is a chemotherapy medication used to treat a number of types of cancer . The molecular formula of 7-O-(Triethylsilyl) Paclitaxel is C53H65NO14Si and its molecular weight is 968.17 .

Synthesis Analysis

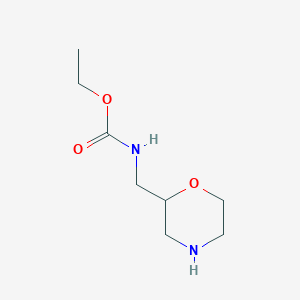

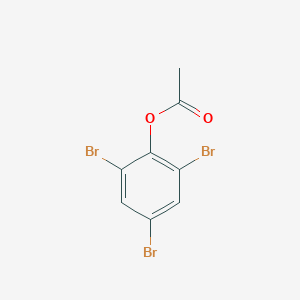

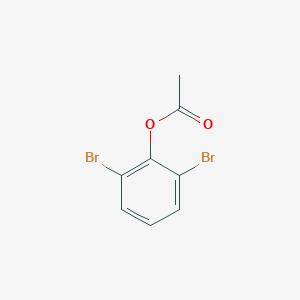

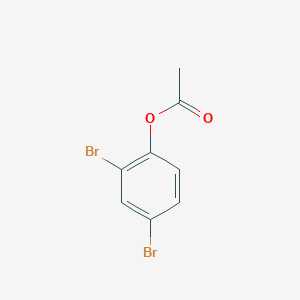

The synthesis of Paclitaxel and its derivatives involves complex processes. For instance, the biosynthesis of Paclitaxel using synthetic biology has been explored, where the heterologous expression of Paclitaxel-related genes in microbial hosts could be a good choice . The synthesis of PTX derivatives involves the reaction of optically pure (3R,4S)-3-triethylsilyloxy-4-phenylazetidin-2-one and 10-deacetyl baccatin III with trimethylsilyl chloride in pyridine .

Molecular Structure Analysis

The molecular structure of 7-O-(Triethylsilyl) Paclitaxel is complex, with 11 chiral carbon atoms . It contains functional groups such as ester side chain at C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring .

Scientific Research Applications

Synthesis and Chemical Modification

- Cleavage of Triethylsilyl Group : The cleavage of the triethylsilyl (TES) group from 7-O-(Triethylsilyl) Paclitaxel is a crucial step in the semisynthetic route to paclitaxel. Trifluoroacetic acid in aqueous acetic acid is effective in cleaving the TES group without compromising product quality (Singh et al., 2003).

- Creation of Paclitaxel Analogues : Synthesis of N‐(Arylsulfanyl)carbonyl paclitaxel analogues was achieved using 7-O-(Triethylsilyl) Paclitaxel, although these analogues exhibited lower activity compared to paclitaxel (Karlığa et al., 2006).

Drug Resistance and Mechanisms

- Overcoming Drug Resistance : Studies on drug resistance in breast cancer cells have utilized 7-O-(Triethylsilyl) Paclitaxel. For instance, paeonol was found to reverse paclitaxel resistance in breast cancer cells by modulating gene expression (Cai et al., 2014).

- Gene Expression Studies : Research has shown that cold atmospheric plasma can restore sensitivity to paclitaxel in drug-resistant breast cancer cells by altering the expression of resistance-related genes (Park et al., 2019).

Drug Delivery Systems

- Nanocarrier Development : 7-O-(Triethylsilyl) Paclitaxel has been used in the development of drug delivery systems like graphene oxide-based nanocarriers. These systems aim to improve drug solubility and efficacy (Xu et al., 2015).

- Enhanced Chemotherapeutic Efficacy : Nanoparticles co-delivering paclitaxel and microRNA-7 have been developed to enhance the efficacy of paclitaxel by inhibiting drug-induced pathway activation in ovarian cancer therapy (Cui et al., 2018).

Safety And Hazards

While specific safety and hazard information for 7-O-(Triethylsilyl) Paclitaxel was not found, Paclitaxel, its parent compound, is known to have several side effects. These include hair loss, bone marrow suppression, numbness, allergic reactions, muscle pains, and diarrhea . It is also known to cause genetic defects, suspected of causing cancer, and may damage fertility or the unborn child .

Future Directions

The future of Paclitaxel and its derivatives lies in the development of advanced therapeutic methods that can effectively inhibit the proliferation of precancer and malignant tumors . The use of nanomedicine of Paclitaxel has extended its use in the efficient management of cancer . The development of effective and affordable treatments for cancer using this detailed information is a promising future direction .

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H65NO14Si/c1-10-69(11-2,12-3)68-38-28-39-52(30-63-39,67-33(6)56)44-46(66-48(60)36-26-20-15-21-27-36)53(62)29-37(31(4)40(50(53,7)8)43(64-32(5)55)45(58)51(38,44)9)65-49(61)42(57)41(34-22-16-13-17-23-34)54-47(59)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,57,62H,10-12,28-30H2,1-9H3,(H,54,59)/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHIBBPOJARUFY-RGZLSWIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H65NO14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455637 | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

968.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-(Triethylsilyl) Paclitaxel | |

CAS RN |

148930-55-6 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148930-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-O-(Triethylsilyl)taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-O-(Triethylsilyl)paclitaxel | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV2YY7E35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

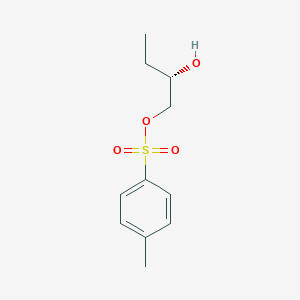

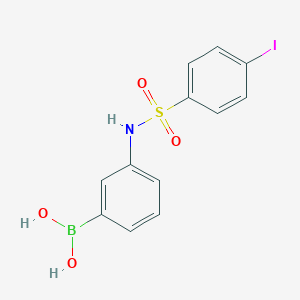

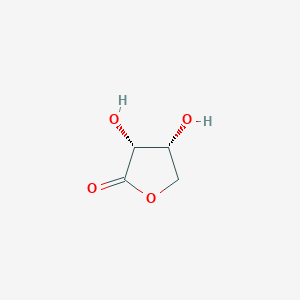

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)